molecular formula C12H20O B14329927 5,9-Dimethyldeca-2,8-dienal CAS No. 103774-26-1

5,9-Dimethyldeca-2,8-dienal

Cat. No.: B14329927
CAS No.: 103774-26-1
M. Wt: 180.29 g/mol
InChI Key: LGEKQDAROPJGAR-UHFFFAOYSA-N
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Description

5,9-Dimethyldeca-2,8-dienal is an organic compound with the molecular formula C12H20O. It is also known by its IUPAC name, 5,9-dimethyl-4,8-decadienal . This compound is characterized by its two double bonds and an aldehyde functional group, making it a dienal. It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

5,9-Dimethyldeca-2,8-dienal can be synthesized through several methods. One common approach involves the reduction of a conjugated dienal into a deconjugated enal using ene-reductases. This process is carried out in the presence of a catalytic system comprising an ene-reductase, a co-substrate, and a co-substrate regenerating enzyme. The reaction is typically conducted at a pH of 6.5-8.2 .

Industrial Production Methods

In industrial settings, this compound is often produced through bulb-to-bulb distillation. This method involves distilling the crude product under reduced pressure to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

5,9-Dimethyldeca-2,8-dienal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The double bonds in the compound can undergo substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogens and other electrophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated compounds and other substituted derivatives.

Scientific Research Applications

5,9-Dimethyldeca-2,8-dienal has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 5,9-Dimethyldeca-2,8-dienal involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It can also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,9-Dimethyldeca-2,8-dienal is unique due to its specific double bond configuration and its ability to undergo a variety of chemical reactions. This makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

103774-26-1

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

5,9-dimethyldeca-2,8-dienal

InChI

InChI=1S/C12H20O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h4-5,7,10,12H,6,8-9H2,1-3H3

InChI Key

LGEKQDAROPJGAR-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CC=CC=O

Origin of Product

United States

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